propyl 3-[(2-bromobenzoyl)amino]benzoate
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Overview
Description
Propyl 3-[(2-bromobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-bromobenzoyl amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-[(2-bromobenzoyl)amino]benzoate typically involves the following steps:
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Esterification: : The initial step involves the esterification of 3-aminobenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction yields propyl 3-aminobenzoate.
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Acylation: : The next step is the acylation of propyl 3-aminobenzoate with 2-bromobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
The overall reaction can be summarized as follows:
3-aminobenzoic acid+propanolH2SO4propyl 3-aminobenzoate
propyl 3-aminobenzoate+2-bromobenzoyl chloridepyridinepropyl 3-[(2-bromobenzoyl)amino]benzoate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors might be used to enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[(2-bromobenzoyl)amino]benzoate can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom in the 2-bromobenzoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Reduction Reactions: : The carbonyl group in the benzoate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Hydrolysis: : The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Depending on the nucleophile, products such as azido derivatives or thiocyanate derivatives.
Reduction: Propyl 3-[(2-bromobenzyl)amino]benzoate.
Hydrolysis: 3-[(2-bromobenzoyl)amino]benzoic acid and propanol.
Scientific Research Applications
Propyl 3-[(2-bromobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins or nucleic acids.
Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which propyl 3-[(2-bromobenzoyl)amino]benzoate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might act by inhibiting a particular enzyme or receptor. The bromobenzoyl group could interact with the active site of an enzyme, while the benzoate moiety might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[(2-bromobenzoyl)amino]benzoate
- Propyl 3-[(4-bromobenzoyl)amino]benzoate
- Propyl 3-[(2-chlorobenzoyl)amino]benzoate
Uniqueness
Propyl 3-[(2-bromobenzoyl)amino]benzoate is unique due to the specific positioning of the bromine atom on the benzoyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different pharmacological or material properties compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific fields.
Properties
IUPAC Name |
propyl 3-[(2-bromobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-2-10-22-17(21)12-6-5-7-13(11-12)19-16(20)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZBBALQIHEQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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